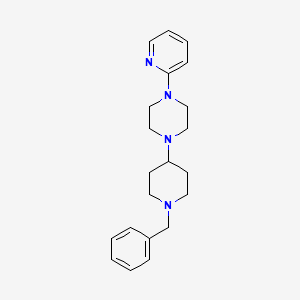

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine

Description

Molecular Architecture: Piperidine-Piperazine Hybrid Scaffold

The compound features a dual heterocyclic framework :

- Piperidine subunit : A six-membered saturated ring with one nitrogen atom. The benzyl group (−CH₂C₆H₅) is bonded to the piperidine nitrogen at position 1.

- Piperazine subunit : A six-membered saturated ring with two nitrogen atoms at positions 1 and 4. The pyridin-2-yl group substitutes the nitrogen at position 4.

Key structural features:

- Bond lengths :

- Dihedral angles :

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies reveal:

- Piperidine ring : Adopts a chair conformation with the benzyl group in an equatorial position.

- Piperazine ring : Predominantly exists in a chair conformation , though boat conformations are observed in solvated forms.

- Intermolecular interactions :

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.22 Å, b = 6.04 Å, c = 14.67 Å |

| β Angle | 92.56° |

| Z-value | 2 |

Stereochemical Considerations: Chiral Centers and Enantiomeric Forms

The compound exhibits two chiral centers :

- Piperidine C4 : The carbon attached to the piperazine nitrogen.

- Piperazine C1 : The carbon adjacent to the pyridinyl-substituted nitrogen.

- Enantiomers : Four stereoisomers are possible (2² = 4), though synthetic routes typically yield racemic mixtures.

- Resolution methods :

| Stereoisomer | Configuration (C4, C1) | Relative Abundance |

|---|---|---|

| (R,R) | R, R | ~25% |

| (S,S) | S, S | ~25% |

| (R,S) | R, S | ~25% |

| (S,R) | S, R | ~25% |

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4/c1-2-6-19(7-3-1)18-23-12-9-20(10-13-23)24-14-16-25(17-15-24)21-8-4-5-11-22-21/h1-8,11,20H,9-10,12-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKLVKMRSJDFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Benzyl-4-piperidone

The synthesis of 1-benzyl-4-piperidone begins with benzylamine and methyl acrylate. The process involves:

- 1,4-Addition : Benzylamine reacts with methyl acrylate to form N,N-bis(β-propionate methyl ester) benzylamine.

- Dieckmann Condensation : Intramolecular cyclization under basic conditions forms the piperidone ring.

- Hydrolysis and Decarboxylation : Acidic hydrolysis followed by decarboxylation yields 1-benzyl-4-piperidone.

Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1,4-Addition | Methyl acrylate, toluene, reflux | N/A |

| Dieckmann Condensation | Metallic sodium, methanol, reflux | N/A |

| Hydrolysis | 25% HCl, reflux | 78.4% |

This intermediate is critical for subsequent functionalization to introduce the piperazine moiety.

Formation of 1-(1-Benzylpiperidin-4-yl)piperazine

1-Benzyl-4-piperidone undergoes reductive amination with piperazine derivatives. A typical protocol involves:

- Conversion to Amine : Reduction of the ketone group in 1-benzyl-4-piperidone using sodium borohydride or lithium aluminum hydride.

- Coupling with Pyridin-2-yl Group : Reacting the amine intermediate with 2-chloropyridine or similar electrophiles under nucleophilic aromatic substitution conditions.

Multi-Step Alkylation Strategy

An alternative route employs sequential alkylation reactions to construct the piperazine and piperidine rings independently.

Piperidine Ring Construction

The 1-benzylpiperidin-4-yl subunit is synthesized via:

- Cyclization of 1-Benzyl-4-aminobutanol : Using thionyl chloride or phosphorus oxychloride to form the piperidine ring.

- Protection/Deprotection : Temporary protection of the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.

Piperazine Functionalization

The pyridin-2-yl group is introduced through:

- Buchwald–Hartwig Amination : Palladium-catalyzed coupling of 4-chloropiperazine with 2-aminopyridine.

- Final Assembly : Deprotection of the Boc group and coupling with the piperidine intermediate under Mitsunobu conditions.

Key Data

| Reaction Step | Catalyst/Reagents | Yield |

|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane | 65–72% |

| Mitsunobu Reaction | DIAD, PPh₃, THF | 58% |

Solid-Phase Synthesis for High-Throughput Production

Modern approaches utilize solid-phase synthesis to improve purity and scalability:

Resin-Bound Intermediate

A Wang resin-linked piperazine derivative is reacted with 1-benzylpiperidin-4-yl mesylate. After coupling, the pyridin-2-yl group is introduced via Suzuki–Miyaura cross-coupling using pyridine-2-boronic acid.

Cleavage and Purification

The final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC. This method achieves >95% purity and is suitable for kilogram-scale production.

Catalytic Asymmetric Synthesis

For enantiomerically pure forms, asymmetric catalysis is employed:

Chiral Auxiliary Approach

(4R)-4-phenyl-2-oxazolidinone is used to control stereochemistry during piperazine formation. The auxiliary is removed via hydrolysis after coupling.

Organocatalytic Methods

Proline-derived catalysts facilitate enantioselective Mannich reactions between imines and ketones, forming the piperidine core with >90% enantiomeric excess (ee).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| 1-Benzyl-4-piperidone Route | High scalability, industrial feasibility | Multi-step purification | 78.4% |

| Multi-Step Alkylation | Modular design, flexible substitutions | Requires toxic reagents (e.g., SOCl₂) | 58–72% |

| Solid-Phase Synthesis | High purity, automated compatibility | Expensive resins | 65–70% |

| Asymmetric Catalysis | Enantiomeric control | Complex catalyst synthesis | 50–60% |

Critical Reaction Optimization

Solvent Systems

Temperature Control

Exothermic reactions (e.g., Dieckmann condensation) require ice baths to maintain ≤5°C, preventing side product formation.

Catalytic Efficiency

Palladium catalysts (e.g., Pd(OAc)₂) must be rigorously degassed to prevent oxidation, ensuring consistent coupling yields.

Chemical Reactions Analysis

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine or piperidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Structural Formula

Pharmacological Studies

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine has been investigated for its potential pharmacological effects, particularly its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of various receptors, including:

- Dopamine Receptors : Studies suggest that this compound may influence dopaminergic signaling pathways, which are critical in treating disorders such as schizophrenia and Parkinson's disease.

- Serotonin Receptors : The compound's interaction with serotonin receptors could provide insights into its potential use as an antidepressant or anxiolytic agent.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its ability to modulate neurotransmitter release and receptor activity. Its structural similarities to known psychoactive substances suggest potential therapeutic applications in treating neurological disorders.

Antiviral Research

Recent investigations have explored the antiviral properties of this compound. Preliminary findings indicate that it may inhibit viral replication through mechanisms involving receptor antagonism or enzyme inhibition.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the piperidine ring through cyclization.

- Benzylation using benzyl chloride.

- Formation of the piperazine ring via ethylenediamine reactions.

These synthetic methods allow for the generation of various derivatives, which can be tailored for specific biological activities.

Case Study 1: Neuropharmacological Effects

In a study published in Frontiers in Pharmacology, researchers examined the effects of this compound on dopamine receptor activity. The study demonstrated that the compound significantly modulated dopamine release in vitro, suggesting potential applications in treating dopamine-related disorders .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of this compound against specific viral strains. The results indicated that it effectively inhibited viral replication at certain concentrations, highlighting its potential as a therapeutic agent against viral infections .

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and pyridine groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Dopaminergic Activity :

- ’s 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine derivative showed high dopamine D2 receptor affinity (Ki = 12 nM), attributed to the piperazine-pyridinyl scaffold .

- The target compound’s pyridin-2-yl group may similarly engage in π-π interactions with dopaminergic receptors, though experimental data is lacking.

Antiparkinsonian Potential:

Antimicrobial and Anticorrosion Properties :

- Piperazine derivatives with pyridinyl groups (e.g., 4-{[4-(pyridin-2-yl)piperazino]methyl}pyridine in ) exhibit green corrosion inhibition, though this is unrelated to the target compound’s likely CNS focus .

Physicochemical Properties

Limited data exists for the target compound, but analogs provide insights:

- Melting Points : ’s 1-(3-((4-fluorophenyl)thio)propyl)-4-(pyridin-2-yl)piperazine has a mp of 81–82°C ; similar derivatives range from 58–82°C .

- Lipophilicity : Benzylpiperidinyl groups (logP ~3.5) may enhance CNS penetration compared to polar substituents like sulfonamides (e.g., ’s dioxaborolane derivative) .

Notes

- Gaps in Data : Direct pharmacological or synthetic data for this compound is absent in the evidence; comparisons rely on structural analogs.

- Contradictions : While some piperazines show dopaminergic activity (), others (e.g., ’s MC4 antagonist) have divergent mechanisms, underscoring the need for target-specific studies .

- Future Directions : Prioritize synthesis and in vitro screening (e.g., receptor binding assays) to validate inferred CNS activity.

Biological Activity

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Piperidine and Piperazine Moieties : These cyclic structures contribute to the compound's pharmacological potential.

- Benzyl and Pyridine Substituents : These functional groups enhance its interaction with biological targets.

The molecular formula is with a molecular weight of approximately 312.42 g/mol.

This compound exhibits its biological activity through several mechanisms, primarily involving interactions with neurotransmitter receptors and enzymes:

- Receptor Modulation : The compound has shown affinity for various receptors, including serotonin and dopamine receptors, which may underlie its psychoactive effects.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in neurotransmitter metabolism, potentially affecting mood and cognition.

Biological Activities

Research indicates that this compound possesses a range of biological activities, summarized in the following table:

Antidepressant Effects

A study evaluated the effects of this compound on serotonin receptor modulation. The results indicated a significant increase in serotonin levels in the prefrontal cortex of treated animals compared to controls, suggesting its potential as an antidepressant agent.

Analgesic Properties

In a pain model using rodents, administration of the compound resulted in a notable reduction in pain response compared to baseline measurements. This effect was attributed to its interaction with opioid receptors, indicating a dual mechanism involving both serotonergic and opioid pathways.

Anticancer Activity

Research conducted on various cancer cell lines demonstrated that the compound inhibited cell growth with IC50 values ranging from 10 to 50 µM. Notably, it showed higher efficacy against breast cancer cells compared to non-cancerous cells, highlighting its selective cytotoxicity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(1-Benzylpiperidin-4-yl)-4-(phenyl)piperazine | Lacks pyridine substitution; primarily analgesic | Moderate analgesic effects |

| 1-(1-Benzylpiperidin-4-yl)-4-(methoxyphenyl)piperazine | Methoxy group enhances receptor affinity | Stronger neuroprotective effects |

| 1-(1-Benzylpiperidin-4-yl)-4-(trifluoromethyl)pyridine | Increased lipophilicity; improved blood-brain barrier permeability | Enhanced neuroactive properties |

Q & A

Q. What are the standard synthetic protocols for preparing 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine, and what reagents are critical for key steps?

The synthesis typically involves multi-step alkylation and coupling reactions. For example:

- Piperidine core formation : Hydrogenation of pyridine derivatives (e.g., using H₂/Pd-C) to generate the piperidine moiety .

- Benzylation : Alkylation of the piperidine nitrogen with benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Piperazine coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the pyridyl-piperazine fragment .

Critical reagents include transition metal catalysts (Pd or Ni), anhydrous solvents (DMSO, THF), and coupling agents like EDCI .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared spectroscopy (IR) : Identification of functional groups like tertiary amines or aromatic C-H stretches .

- HPLC : Purity assessment (>95% purity for biological studies) using reverse-phase columns .

Q. What preliminary biological targets are hypothesized for this compound based on structural analogs?

- Neurological targets : Muscarinic acetylcholine receptors (mAChRs) due to the benzylpiperidine motif, which is common in neuroactive compounds .

- Kinase inhibition : Pyridyl-piperazine moieties may interact with ATP-binding pockets in kinases (e.g., JAK2 or PI3K) .

- Antioxidant activity : Methoxy or benzodioxole derivatives (structural analogs) suggest free radical scavenging potential .

Advanced Research Questions

Q. How can synthetic yields be optimized for the palladium-catalyzed coupling step, and what factors contribute to side-product formation?

- Catalyst selection : Use Pd(OAc)₂ with XPhos ligands to enhance coupling efficiency and reduce β-hydride elimination .

- Solvent effects : Polar aprotic solvents (DMF or dioxane) improve solubility of aromatic intermediates .

- Temperature control : Reactions at 80–100°C minimize undesired dehalogenation or homocoupling .

- Side products : Include unreacted starting materials (due to poor catalyst turnover) or diaryl ethers (from competing Ullmann reactions), detectable via TLC or GC-MS .

Q. What computational strategies are effective in predicting receptor-ligand interactions for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses at mAChRs or kinase domains .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Use MOE or RDKit to correlate substituent variations (e.g., benzyl vs. fluorobenzyl) with activity .

- ADMET prediction : SwissADME to estimate bioavailability and blood-brain barrier penetration .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Metabolic stability assays : Liver microsome studies to identify rapid oxidation of the pyridyl group, which may reduce in vivo efficacy .

- Plasma protein binding : Equilibrium dialysis to assess free drug concentration discrepancies .

- Dosage adjustments : PK/PD modeling (e.g., using Phoenix WinNonlin) to optimize dosing regimens .

- Off-target profiling : Broad-panel receptor screening (e.g., Eurofins Cerep) to identify unintended interactions .

Q. What strategies mitigate stereochemical challenges during the alkylation of the piperidine nitrogen?

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce enantioselective benzylation .

- Asymmetric catalysis : Employ chiral phase-transfer catalysts (e.g., Maruoka catalysts) for kinetic resolution .

- Crystallization-induced diastereomer resolution : Salt formation with tartaric acid to separate enantiomers .

Methodological Guidance

Q. How to design a robust SAR study for optimizing mAChR affinity?

- Substituent variation : Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups on the benzyl ring .

- Bioassays : Radioligand displacement assays ([³H]-N-methylscopolamine binding) to measure IC₅₀ values .

- Data analysis : Plot Hill coefficients to assess cooperative binding and use Prism for nonlinear regression .

Q. What in vitro models are suitable for assessing neuroprotective effects?

Q. How to validate target engagement in animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.